molecular formula C13H15NO4S B1589625 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate CAS No. 227029-27-8

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate

Cat. No. B1589625
Key on ui cas rn: 227029-27-8
M. Wt: 281.33 g/mol
InChI Key: SIRKPSSXHXSLMR-UHFFFAOYSA-N
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Patent
US06589963B2

Procedure details

To methylene chloride (200 ml) were added 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol (20 g) and triethylamine (19.2 ml). Thereto was dropwise added methanesulfonyl chloride (9.52 ml) at 0° C. and the mixture was stirred at the same temperature for 15 min. The mixture was washed with 10% aqueous citric acid solution (200 ml), saturated aqueous sodium hydrogencarbonate solution (100 ml) and saturated brine (100 ml) and dried over Na2SO4. Methylene chloride was evaporated under reduced pressure. The obtained residue was purified by column chromatography to give the title compound (21.45 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH3:4][C:5]1[O:9][C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:7][C:6]=1[CH2:16][CH2:17][OH:18].[CH3:19][S:20](Cl)(=[O:22])=[O:21]>C(N(CC)CC)C>[CH3:19][S:20]([O:18][CH2:17][CH2:16][C:6]1[N:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:9][C:5]=1[CH3:4])(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
Name
Quantity
19.2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
9.52 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WASH
Type
WASH
Details
The mixture was washed with 10% aqueous citric acid solution (200 ml), saturated aqueous sodium hydrogencarbonate solution (100 ml) and saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Methylene chloride was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)OCCC=1N=C(OC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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